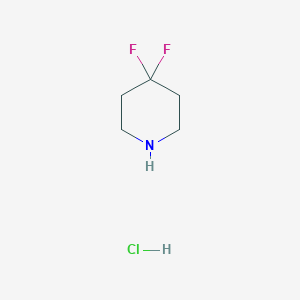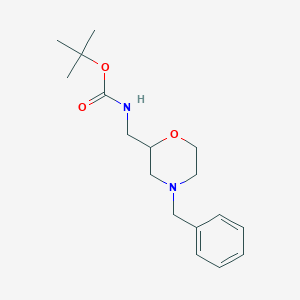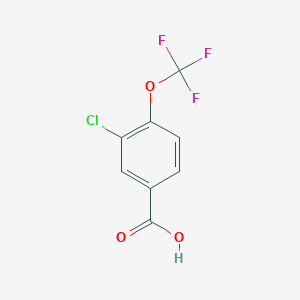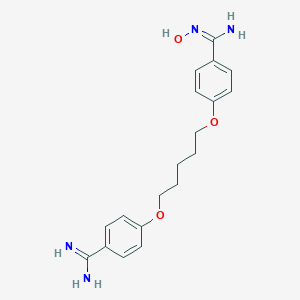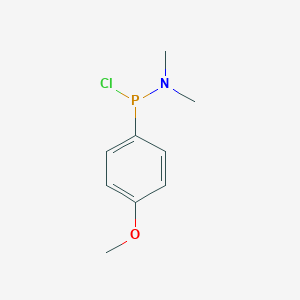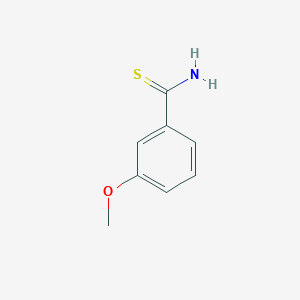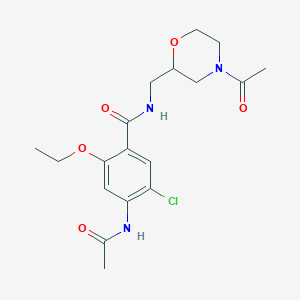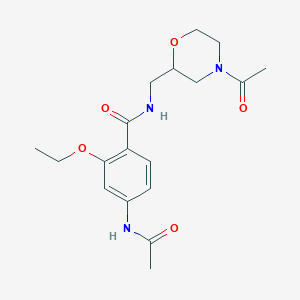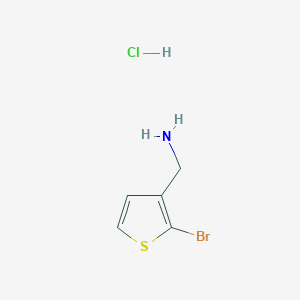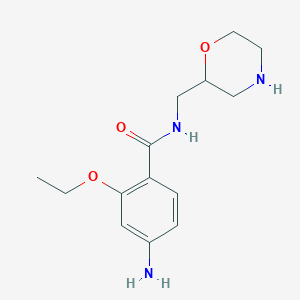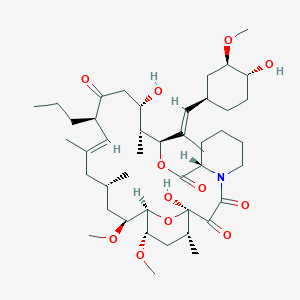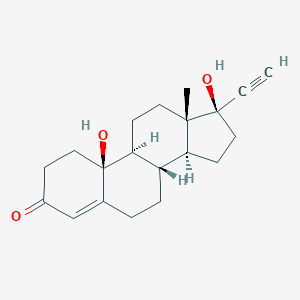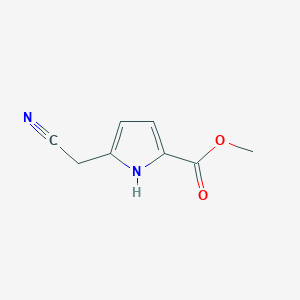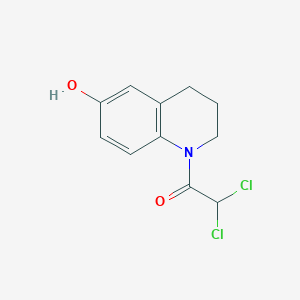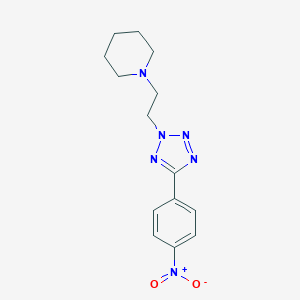
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized through a complex process involving various chemical reactions.
作用機序
The mechanism of action of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is not fully understood. However, it has been shown to have an effect on the GABA and glutamate systems. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. This leads to an overall decrease in neuronal activity.
生化学的および生理学的効果
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to decrease the amplitude of evoked EPSCs. These effects suggest that Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has an inhibitory effect on neuronal activity.
実験室実験の利点と制限
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has a number of advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have a high degree of selectivity for GABA and glutamate receptors. However, there are also limitations to the use of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in lab experiments. The compound has a short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of the compound.
将来の方向性
There are a number of future directions for research on Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate. One area of research is in the development of new compounds that have similar effects on the GABA and glutamate systems. These compounds could have improved pharmacokinetic properties and could be used to study the long-term effects of GABA and glutamate modulation. Another area of research is in the development of new techniques for studying the effects of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate on neuronal activity. These techniques could include the use of optogenetics and calcium imaging to study the effects of the compound on specific neuronal populations. Finally, research could focus on the potential therapeutic applications of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a compound that has potential applications in scientific research. The compound has been shown to have an effect on the GABA and glutamate systems and has potential applications in the study of neurological disorders. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has advantages and limitations for lab experiments, and there are a number of future directions for research on the compound.
合成法
The synthesis of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate involves a series of chemical reactions. The starting materials for the synthesis are 4-nitrophenylhydrazine, ethyl acetoacetate, and sodium azide. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium azide to form a tetrazole intermediate. Finally, the tetrazole intermediate is reacted with piperidine to form Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate.
科学的研究の応用
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has potential applications in scientific research. One of the main areas of research is in the field of neuroscience. The compound has been shown to have an effect on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have an effect on the glutamate system, which is involved in the regulation of synaptic plasticity. These effects make Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate a potential tool for studying the mechanisms of neurological disorders such as epilepsy and schizophrenia.
特性
CAS番号 |
158553-38-9 |
|---|---|
製品名 |
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate |
分子式 |
C14H18N6O2 |
分子量 |
302.33 g/mol |
IUPAC名 |
1-[2-[5-(4-nitrophenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C14H18N6O2/c21-20(22)13-6-4-12(5-7-13)14-15-17-19(16-14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2 |
InChIキー |
RCJZNRNDFJKGSV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
その他のCAS番号 |
158553-38-9 |
同義語 |
2-(2-Piperidinoethyl)-5-(4-nitrophenyl)tetrazole hydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



